Cyclohexylammonium thiocyanate
Overview
Description
Cyclohexylammonium thiocyanate is an organic compound with the chemical formula C₆H₁₁NH₃SCN. It consists of a cyclohexylammonium cation and a thiocyanate anion.
Preparation Methods
Synthetic Routes and Reaction Conditions: Cyclohexylammonium thiocyanate can be synthesized through a metathesis reaction between cyclohexylammonium chloride and sodium thiocyanate in an ethanol medium . The reaction proceeds as follows:
C6H11NH3Cl+NaSCN→C6H11NH3SCN+NaCl
This method is straightforward and cost-effective, typically performed at room temperature .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the metathesis reaction described above can be scaled up for industrial purposes. The simplicity and efficiency of this reaction make it suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions: Cyclohexylammonium thiocyanate undergoes various chemical reactions, including:
Substitution Reactions: The thiocyanate anion can participate in nucleophilic substitution reactions, replacing other leaving groups in organic molecules.
Coordination Reactions: The thiocyanate anion can act as a ligand, forming coordination complexes with transition metals.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include alkyl halides and alkali thiocyanates, typically in aqueous or ethanol media.
Coordination Complex Formation: Transition metal salts (e.g., nickel, cobalt) are used to form coordination complexes with this compound.
Major Products:
Substitution Reactions: The major products are organic thiocyanates, which can be further utilized in various synthetic applications.
Coordination Complexes: These complexes can be used as precursors for the synthesis of metal sulfides and oxides.
Scientific Research Applications
Cyclohexylammonium thiocyanate has several scientific research applications:
Chemistry: It is used as a precursor for synthesizing coordination complexes and metal sulfides/oxides.
Biology and Medicine: Thiocyanate derivatives exhibit antibacterial, antiparasitic, and anticancer activities.
Industry: It is employed in the production of high surface area nickel oxide and sulfide nanocrystals.
Mechanism of Action
The mechanism of action of cyclohexylammonium thiocyanate involves the thiocyanate anion acting as a nucleophile or ligand. In nucleophilic substitution reactions, the thiocyanate anion replaces other leaving groups in organic molecules . In coordination reactions, the thiocyanate anion coordinates with transition metals to form complexes . These complexes can undergo further reactions, such as pyrolysis, to yield metal sulfides and oxides .
Comparison with Similar Compounds
Cyclohexylammonium thiocyanate can be compared with other similar compounds, such as:
Cyclohexylammonium chloride: Similar in structure but lacks the thiocyanate anion, limiting its reactivity in nucleophilic substitution and coordination reactions.
Cyclohexylammonium nitrate: Forms different coordination complexes and has distinct applications.
Cyclohexylammonium tetraisothiocyanatocobaltate (II): A coordination complex with cobalt, used as a precursor for cobalt sulfide and oxide nanostructures.
Properties
IUPAC Name |
cyclohexanamine;thiocyanic acid | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13N.CHNS/c7-6-4-2-1-3-5-6;2-1-3/h6H,1-5,7H2;3H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VKGHLDSEBVEAME-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)N.C(#N)S | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14N2S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30285101 | |
Record name | Thiocyanic acid, compd. with cyclohexanamine (1:1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30285101 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
158.27 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
96943-17-8 | |
Record name | Thiocyanic acid, compd. with cyclohexanamine (1:1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30285101 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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